REACTION_CXSMILES
|
[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:7][C:6](=[O:8])[C:5](=[O:9])[CH2:4][C:3]1=[O:10]>[OH-].[Na+]>[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:9][C:5]([C:6]([OH:7])=[O:8])=[CH:4][C:3]1=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
CC1(C(CC(C(O1)=O)=O)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
is stirred for 24 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (6N) is added until the solution
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
CUSTOM
|
Details
|
crystallized from diethyl ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C=C(O1)C(=O)O)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:7][C:6](=[O:8])[C:5](=[O:9])[CH2:4][C:3]1=[O:10]>[OH-].[Na+]>[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:9][C:5]([C:6]([OH:7])=[O:8])=[CH:4][C:3]1=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
CC1(C(CC(C(O1)=O)=O)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
is stirred for 24 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (6N) is added until the solution
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
CUSTOM
|
Details
|
crystallized from diethyl ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C=C(O1)C(=O)O)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |